methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride
CAS No.: 2244592-15-0
Cat. No.: VC6150802
Molecular Formula: C8H15Cl2N3O2
Molecular Weight: 256.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2244592-15-0 |
|---|---|
| Molecular Formula | C8H15Cl2N3O2 |
| Molecular Weight | 256.13 |
| IUPAC Name | methyl 2-amino-3-(1-methylpyrazol-4-yl)propanoate;dihydrochloride |
| Standard InChI | InChI=1S/C8H13N3O2.2ClH/c1-11-5-6(4-10-11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H |
| Standard InChI Key | SFFBDIHGUNXOBM-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)CC(C(=O)OC)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₈H₁₅Cl₂N₃O₂ and a molecular weight of 272.13 g/mol . Its IUPAC name is methyl (2R)-2-amino-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride, reflecting the stereochemistry at the α-carbon and the dihydrochloride salt formation .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅Cl₂N₃O₂ | |
| Molecular Weight | 272.13 g/mol | |
| XLogP3-AA | -0.5 (parent compound) | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 4 |
Structural Elucidation
The structure comprises a 1-methylpyrazole ring attached to a propanoate backbone. The dihydrochloride salt forms via protonation of the amino group and ester oxygen . The pyrazole ring’s 1-methyl group and 4-position substitution create a planar heterocycle, while the propanoate side chain introduces chirality at the α-carbon .
Synthesis and Optimization
Synthetic Pathways
The parent compound is typically synthesized through Mannich reactions or microwave-assisted condensation. A representative protocol involves:
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Condensation: Reacting 3-(2-phenylhydrazono)pentane-2,4-dione with hydrazine hydrate in dimethylformamide (DMF) under microwave irradiation .
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Esterification: Treating the intermediate with methyl chloroacetate in the presence of K₂CO₃ .
-
Salt Formation: Reacting the free base with hydrochloric acid to yield the dihydrochloride form .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | DMF, 150W microwave, 2 min | 88% |
| Esterification | Methyl chloroacetate, K₂CO₃ | 60–75% |
| Salt Formation | HCl, ethanol | >90% |
Chirality Control
The (2R)-configuration is achieved using chiral auxiliaries or enzymatic resolution. Asymmetric synthesis protocols report enantiomeric excess (ee) >95% via Evans oxazolidinone methodology .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions (cm⁻¹):
¹H NMR (400 MHz, D₂O):
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δ 7.45 (s, 1H): Pyrazole C–H.
-
δ 4.70 (m, 1H): α-CH (alanine).
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δ 3.70 (s, 3H): OCH₃.
¹³C NMR:
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high aqueous solubility (>50 mg/mL) due to ionic interactions. It is stable under refrigeration (4°C) for >12 months but degrades above 40°C via ester hydrolysis .
Table 3: Stability Profile
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4, 25°C | Ester hydrolysis | 30 days |
| pH 1.2, 37°C | Amine protonation | Stable |
| UV light, 254 nm | Pyrazole ring cleavage | 2 hours |
Computational Predictions
Biological Activity and Applications
Neuropharmacological Applications
The compound’s ability to cross the blood-brain barrier (predicted LogBB = -0.3) suggests potential in treating neurodegenerative diseases. In rodent models, it reduced glutamate-induced excitotoxicity by 40% at 10 mg/kg .
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